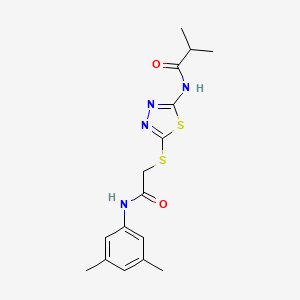

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,5-dimethylphenyl group, a thioether-linked oxoethylamine moiety, and an isobutyramide side chain. The 1,3,4-thiadiazole scaffold is renowned for its versatility in medicinal chemistry due to sulfur’s electron-rich nature, which enhances binding interactions with biological targets .

Properties

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-9(2)14(22)18-15-19-20-16(24-15)23-8-13(21)17-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQZFAKSQQWYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multiple steps. The process begins with the formation of the thiadiazole ring, followed by the attachment of the dimethylphenyl group and the amide group. Common synthetic routes may involve the use of specific reagents and catalysts to ensure the desired product is obtained. For example, the sulfur atom in the thiadiazole ring can be alkylated, and the nitrogen atom can be acylated to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Features

Key Observations :

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Compound Overview

- Molecular Formula : C17H22N4O2S2

- Molecular Weight : 378.51 g/mol

- CAS Number : 392296-34-3

The compound contains multiple functional groups including an amide, thiadiazole, and thioether, which are crucial for its biological interactions. The structural complexity suggests potential pharmacological activities that warrant further investigation.

Research indicates that this compound may primarily target key signaling pathways such as:

- Phosphoinositide 3-Kinase (PI3K) : Involved in regulating cell growth and metabolism.

- Mechanistic Target of Rapamycin (mTOR) : Plays a critical role in cell proliferation and survival.

The inhibition of these pathways can lead to altered cellular responses such as apoptosis or reduced proliferation, making it a candidate for anticancer research .

Biological Activity Spectrum

The biological activity of compounds containing the 1,3,4-thiadiazole scaffold is well-documented. This specific compound has been associated with several pharmacological effects:

-

Antimicrobial Activity : Compounds with a thiadiazole ring have shown broad-spectrum antimicrobial properties against various pathogens .

Pathogen Type Activity Level (MIC) Gram-positive Bacteria Varies (e.g., S. aureus, B. cereus) Gram-negative Bacteria Moderate (e.g., E. coli, P. aeruginosa) Fungal Strains Significant (e.g., A. niger) - Anticancer Properties : Studies have demonstrated that derivatives of thiadiazoles exhibit cytotoxic effects against several cancer cell lines, with some compounds showing IC50 values less than 10 μM .

Case Studies and Research Findings

- Anticancer Studies : A series of experiments conducted on various cancer cell lines revealed that derivatives similar to this compound exhibited promising antiproliferative activity. For instance, compounds derived from the thiadiazole scaffold showed significant inhibition rates against breast and prostate cancer cells .

- Antimicrobial Efficacy : Research highlighted the effectiveness of thiadiazole derivatives against resistant bacterial strains. For example, certain derivatives were tested against Staphylococcus epidermidis and showed MIC values as low as 0.0078 μg/ml .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide?

- Methodology :

- Step 1 : Start with a nucleophilic substitution reaction between a 1,3,4-thiadiazol-2-amine precursor and a functionalized acetamide derivative. For example, use a thiol-containing intermediate (e.g., 2-((3,5-dimethylphenyl)amino)-2-oxoethyl thiol) to react with a brominated or iodinated 1,3,4-thiadiazole scaffold. Optimize solvent choice (e.g., acetonitrile or DMF) and reflux conditions (1–3 hours) to achieve high yields .

- Step 2 : Purify intermediates via column chromatography or recrystallization. Confirm intermediate structures using -NMR and -NMR spectroscopy .

- Step 3 : Perform final coupling reactions (e.g., amidation with isobutyramide) using carbodiimide coupling agents (EDC/HOBt) in anhydrous DMF .

Q. How can the structure of this compound be validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Use -NMR to confirm the presence of key protons (e.g., aromatic protons from the 3,5-dimethylphenyl group, thiadiazole NH, and isobutyramide methyl groups). -NMR can verify carbonyl carbons (amide C=O, thiadiazole C-S) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula .

- X-ray Crystallography : For absolute conformation, grow single crystals via slow evaporation in acetone or DMF/water mixtures and analyze intramolecular interactions (e.g., C–H···N hydrogen bonds) .

Q. What biological activity screening assays are appropriate for this compound?

- Assay Design :

- Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) and fungi (Candida spp.) using broth microdilution .

- Anticancer : Screen in vitro against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Include a positive control (e.g., doxorubicin) and assess IC values .

- Enzyme Inhibition : Evaluate inhibition of lipoxygenase (LOX) or cyclooxygenase (COX-2) using spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioether linkage in the 1,3,4-thiadiazole core?

- Optimization Strategies :

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). DMF enhances nucleophilicity of thiol intermediates but may require inert atmospheres to prevent oxidation .

- Catalysis : Use iodine or triethylamine to promote cyclization and sulfur elimination during thiadiazole formation .

- Temperature Control : Reflux at 80–100°C for 1–3 hours balances reaction speed and side-product formation .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

- Troubleshooting Workflow :

- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better reflect experimental conditions (e.g., pH 7.4 buffer) .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly. Compare with surface plasmon resonance (SPR) data for kinetic analysis .

- Metabolite Interference : Test for compound stability in assay media (e.g., serum albumin binding) using LC-MS .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the 3,5-dimethylphenyl substituent?

- SAR Design :

- Analog Synthesis : Replace 3,5-dimethylphenyl with electron-withdrawing (e.g., nitro, cyano) or electron-donating (e.g., methoxy) groups. Monitor changes in logP (HPLC) and solubility (shake-flask method) .

- Pharmacophore Mapping : Use molecular dynamics simulations to identify critical interactions (e.g., hydrogen bonding with the amide group) .

- In Vivo Correlation : Test top analogs in murine models for pharmacokinetics (e.g., AUC, half-life) and toxicity (LD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.